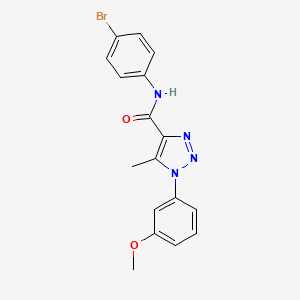

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name |

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKGVIMPANLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit promising antimicrobial properties . Studies have shown that N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrates significant activity against various bacterial strains and fungi. The mechanism likely involves interference with cellular processes or inhibition of essential enzymes.

Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines. Its ability to induce apoptosis in cancer cells suggests potential as an anticancer agent. For instance, studies have highlighted its efficacy against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms that may involve modulation of signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in the bromophenyl and methoxyphenyl groups can significantly affect the biological activity of the compound. Researchers continue to explore these relationships to enhance therapeutic effectiveness.

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results demonstrated a notable zone of inhibition compared to control groups, indicating strong antimicrobial properties.

Case Study 2: Anticancer Activity Assessment

Another study utilized the Sulforhodamine B assay to assess the anticancer activity of this compound against various cancer cell lines. The results revealed that at specific concentrations, the compound significantly inhibited cell growth in MCF7 cells, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which can stabilize the compound within the active site of an enzyme or receptor. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- N-(4-fluorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity.

Biological Activity

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15BrN4O2

- Molecular Weight : 387.24 g/mol

- CAS Number : 899760-42-0

The compound features a triazole ring, which is known for its diverse biological activities, and is substituted with bromophenyl and methoxyphenyl groups that may enhance its pharmacological profile.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer activity by targeting various cellular pathways. The specific compound this compound has shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.

- Case Study Findings : In a study comparing various triazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

| Cell Line | IC50 (μM) | Comparison with Standard Drugs |

|---|---|---|

| MCF-7 | 1.1 | Better than Doxorubicin |

| HCT-116 | 2.6 | Comparable to 5-Fluorouracil |

| HepG2 | 1.4 | More effective than Pemetrexed |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens.

- Pathogen Inhibition : Studies have shown that this compound exhibits good inhibition against Escherichia coli and Staphylococcus aureus, common bacterial pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 μg/mL |

| Staphylococcus aureus | 10 μg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The triazole ring structure is known to interfere with the biosynthesis of ergosterol in fungi and may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Molecular Docking Studies : Computational studies suggest that the molecular interactions between the compound and target proteins contribute significantly to its biological efficacy .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Structure–Activity Relationship (SAR) : Modifying substituents on the triazole ring could enhance selectivity and potency against specific cancer types or pathogens.

- In Vivo Studies : Conducting preclinical models to evaluate the therapeutic potential and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3-methoxyaniline with methyl isocyanide to form a carboximidoyl chloride intermediate.

- Step 2 : Reaction with sodium azide via a Huisgen 1,3-dipolar cycloaddition to generate the triazole core .

- Step 3 : Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) under controlled conditions.

- Characterization : Intermediates are validated by -NMR (400 MHz, DMSO-), -NMR, IR spectroscopy, and mass spectrometry (ESI-MS). For example, a related triazole carboxamide exhibited for the amide proton in -NMR and in MS .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo-Kα radiation (), and structures are solved via direct methods (e.g., SHELXS ) and refined with SHELXL .

- Key Parameters :

- -factor: Typically < 0.05 for high-resolution structures.

- Anisotropic displacement parameters for non-H atoms.

- H-atom positions refined using riding models.

Q. What are the primary biological targets of this compound, and how is inhibitory activity assessed?

- Targets : The triazole-carboxamide scaffold is associated with inhibition of enzymes like carbonic anhydrase and histone deacetylases (HDACs) .

- Assays :

- Enzyme Inhibition : IC values measured via spectrophotometric assays (e.g., stopped-flow CO hydration for carbonic anhydrase).

- Cellular Activity : Antiproliferative effects tested on cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when refining low-resolution structures of this compound?

- Challenges : Poor data-to-parameter ratios or twinned crystals may lead to ambiguous electron density maps.

- Solutions :

- Use SHELXL ’s twin refinement tools (e.g., TWIN and BASF commands) to model twinning fractions .

- Apply restraints to bond lengths/angles based on similar structures (e.g., 4-(4-bromophenyl)-1H-triazole derivatives ).

- Validate with R cross-validation (5–10% of reflections excluded from refinement) .

Q. What strategies mitigate low solubility in aqueous buffers during bioactivity studies?

- Experimental Design :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .

- Prodrug Approach : Synthesize phosphate or acetylated derivatives to enhance hydrophilicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for controlled release .

Q. How can computational methods predict off-target interactions of this compound?

- Methodology :

- Docking Studies : AutoDock Vina or Glide to screen against protein databases (e.g., PDB, ChEMBL).

- Pharmacophore Modeling : Align with known HDAC or kinase inhibitors to identify shared motifs .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

Q. What analytical techniques resolve discrepancies between theoretical and observed NMR spectra?

- Approach :

- 2D NMR : HSQC and HMBC to assign - correlations (e.g., distinguishing triazole C-4 vs. C-5 signals).

- DFT Calculations : Gaussian09 to simulate chemical shifts at the B3LYP/6-311+G(d,p) level .

- Dynamic Effects : Variable-temperature NMR to probe conformational exchange broadening .

Key Considerations for Researchers

- Reproducibility : Document reaction conditions (e.g., azide stoichiometry, temperature) to avoid byproducts like regioisomeric triazoles .

- Data Validation : Cross-check crystallographic results with Cambridge Structural Database (CSD) entries for geometric outliers .

- Ethical Reporting : Disclose solubility limitations and solvent artifacts in bioassays to prevent false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.